molecular formula C36H62O4 B12555436 Pentadecyl tridecyl benzene-1,4-dicarboxylate CAS No. 142626-83-3

Pentadecyl tridecyl benzene-1,4-dicarboxylate

Cat. No.: B12555436
CAS No.: 142626-83-3
M. Wt: 558.9 g/mol
InChI Key: PTDSPKMZWMVTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentadecyl tridecyl benzene-1,4-dicarboxylate is a synthetic organic compound known for its unique structural properties. It belongs to the family of benzene-1,4-dicarboxylate esters, which are widely used in various industrial applications due to their chemical stability and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentadecyl tridecyl benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with pentadecyl and tridecyl alcohols. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pentadecyl tridecyl benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzene-1,4-dicarboxylic acid derivatives, while reduction can produce benzene-1,4-dimethanol derivatives .

Scientific Research Applications

Pentadecyl tridecyl benzene-1,4-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of pentadecyl tridecyl benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Dibutyl terephthalate: Another ester of benzene-1,4-dicarboxylic acid, commonly used as a plasticizer.

    Diisobutyl phthalate: A phthalate ester with similar applications in the plastic industry.

    Dioctyl terephthalate: Known for its use as a phthalate-free plasticizer.

Uniqueness

Pentadecyl tridecyl benzene-1,4-dicarboxylate is unique due to its specific alkyl chain lengths, which impart distinct physical and chemical properties. These properties make it particularly suitable for specialized applications where other similar compounds may not perform as effectively .

Properties

CAS No.

142626-83-3

Molecular Formula

C36H62O4

Molecular Weight

558.9 g/mol

IUPAC Name

4-O-pentadecyl 1-O-tridecyl benzene-1,4-dicarboxylate

InChI

InChI=1S/C36H62O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-32-40-36(38)34-29-27-33(28-30-34)35(37)39-31-25-23-21-19-17-14-12-10-8-6-4-2/h27-30H,3-26,31-32H2,1-2H3

InChI Key

PTDSPKMZWMVTEC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.